molecular formula C32H18Br8N2O4 B8051828 10,11,14,15,21,22,25,26-octabromo-7,18-dibutyl-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone

10,11,14,15,21,22,25,26-octabromo-7,18-dibutyl-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone

Cat. No.: B8051828
M. Wt: 1133.7 g/mol
InChI Key: LYYOGGJDMXHMOG-UHFFFAOYSA-N
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Description

N,N’-Dibutyl-1,2,5,6,7,8,11,12-octabromoperylene-3,49,10-bisdicarbimide: is a complex organic compound belonging to the family of perylene derivatives. These compounds are known for their robust chemical properties, including high thermal stability, strong absorption, and emission in the visible region. The octabromination of the perylene core enhances its electron-withdrawing capabilities, making it a valuable compound in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N’-Dibutyl-1,2,5,6,7,8,11,12-octabromoperylene-3,4:9,10-bisdicarbimide typically involves the bromination of perylene derivatives followed by the introduction of dibutyl groups. The process begins with the bromination of perylene-3,4,9,10-tetracarboxylic acid derivatives using bromine or other brominating agents under controlled conditions. The resulting octabrominated intermediate is then reacted with dibutylamine in the presence of a suitable catalyst to form the final product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced reaction control systems to ensure consistent product quality. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to maximize yield and minimize by-products .

Chemical Reactions Analysis

Types of Reactions: N,N’-Dibutyl-1,2,5,6,7,8,11,12-octabromoperylene-3,4:9,10-bisdicarbimide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

N,N’-Dibutyl-1,2,5,6,7,8,11,12-octabromoperylene-3,4:9,10-bisdicarbimide has several scientific research applications:

Mechanism of Action

The mechanism of action of N,N’-Dibutyl-1,2,5,6,7,8,11,12-octabromoperylene-3,4:9,10-bisdicarbimide involves its interaction with molecular targets through its electron-withdrawing bromine atoms and dibutyl groups. These interactions can lead to changes in the electronic properties of the target molecules, affecting their behavior in various chemical and biological processes. The compound’s strong fluorescence also makes it useful in imaging applications, where it can be excited by light to emit visible fluorescence, aiding in the visualization of biological structures .

Comparison with Similar Compounds

Uniqueness: N,N’-Dibutyl-1,2,5,6,7,8,11,12-octabromoperylene-3,4:9,10-bisdicarbimide stands out due to its high degree of bromination, which enhances its electron-withdrawing capabilities and makes it particularly useful in applications requiring strong electron acceptors. Its dibutyl groups also contribute to its solubility and processability in various solvents, making it more versatile than other perylene derivatives .

Properties

IUPAC Name

10,11,14,15,21,22,25,26-octabromo-7,18-dibutyl-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H18Br8N2O4/c1-3-5-7-41-29(43)17-11-9-13(21(33)25(17)37)15-10-12-19(27(39)23(15)35)31(45)42(8-6-4-2)32(46)20(12)28(40)24(36)16(10)14(9)22(34)26(38)18(11)30(41)44/h3-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYYOGGJDMXHMOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=O)C2=C3C4=C(C5=C6C7=C(C(=C5Br)Br)C(=O)N(C(=O)C7=C(C(=C6C4=C(C(=C3C1=O)Br)Br)Br)Br)CCCC)C(=C2Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H18Br8N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1133.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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